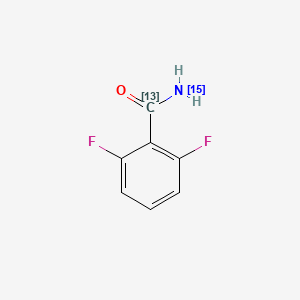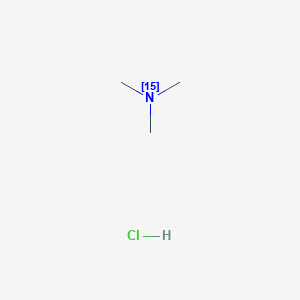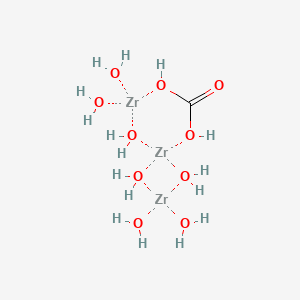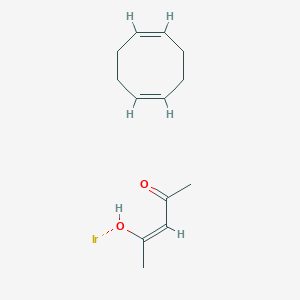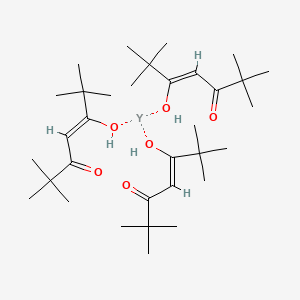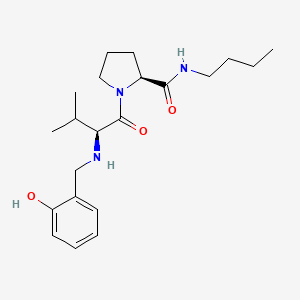
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and a hydroxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be attached through a nucleophilic substitution reaction, where a hydroxybenzyl halide reacts with the pyrrolidine derivative.
Coupling with L-Valyl Group: The final step involves coupling the pyrrolidine derivative with an L-valyl group using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
科学研究应用
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-alanyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-leucyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-isoleucyl)pyrrolidine-2-carboxamide
Uniqueness
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and properties compared to similar compounds.
属性
分子式 |
C21H33N3O3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(2S)-N-butyl-1-[(2S)-2-[(2-hydroxyphenyl)methylamino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H33N3O3/c1-4-5-12-22-20(26)17-10-8-13-24(17)21(27)19(15(2)3)23-14-16-9-6-7-11-18(16)25/h6-7,9,11,15,17,19,23,25H,4-5,8,10,12-14H2,1-3H3,(H,22,26)/t17-,19-/m0/s1 |
InChI 键 |
YETNAJXRRQTUPV-HKUYNNGSSA-N |
手性 SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NCC2=CC=CC=C2O |
规范 SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(C(C)C)NCC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
